(3-Nitro-benzylamino)-acetic acid

Description

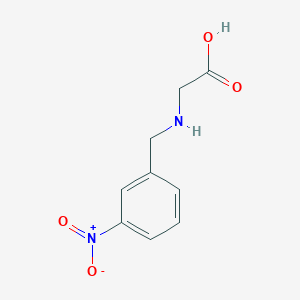

(3-Nitro-benzylamino)-acetic acid (CAS: 72761-92-3) is a nitro-substituted benzylamino acetic acid derivative. Its IUPAC name is 2-[(3-nitrobenzyl)amino]acetic acid, featuring a nitro (-NO₂) group at the meta position of the benzyl moiety attached to an amino acetic acid backbone (Figure 1).

The nitro group confers strong electron-withdrawing properties, which may enhance reactivity in nucleophilic substitution or reduction reactions. Such characteristics make it a candidate for prodrug design or as a precursor in heterocyclic synthesis.

Properties

IUPAC Name |

2-[(3-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-2-1-3-8(4-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKRNCQSAKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655476 | |

| Record name | N-[(3-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72761-92-3 | |

| Record name | N-[(3-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Nitro-benzylamino)-acetic acid is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Benzyl Group : Provides hydrophobic interactions.

- Nitro Group : An electron-withdrawing group that enhances reactivity.

- Amino Group : An electron-donating group that can participate in hydrogen bonding.

- Acetic Acid Moiety : Contributes to solubility and interaction with biological targets.

This combination of functional groups allows the compound to engage in various biochemical interactions, influencing its biological properties.

Research indicates that this compound interacts with several biological macromolecules, including proteins and nucleic acids. The presence of the nitro group is particularly significant, as it may facilitate interactions leading to:

- Antimicrobial Effects : Similar nitrobenzyl compounds have shown inhibitory activity against specific pathogens.

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its utility in cancer therapy.

Cytotoxicity and Antimicrobial Activity

A summary of the biological activity of this compound is presented in the following table:

Case Study 1: Anticancer Potential

A study exploring the anticancer effects of this compound demonstrated that it exhibited cytotoxicity against several human cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and inhibition of cell proliferation. The compound showed selective activity, sparing normal cells while effectively targeting malignant ones.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. Results indicated strong activity against Staphylococcus aureus and Escherichia coli, with lower minimum inhibitory concentrations compared to standard antibiotics. This suggests its potential as a lead compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3-nitro-benzylamino)-acetic acid with analogs differing in substituents on the aromatic ring or backbone (Table 1). Key differences in physicochemical properties, biological activity, and applications are highlighted.

Table 1: Structural and Functional Comparison of Benzylamino/Benzoylamino Acetic Acid Derivatives

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in the title compound enhances acidity of the adjacent amino group and may stabilize negative charges, favoring reactions like nucleophilic aromatic substitution .

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) in N-(3-methoxybenzoyl)glycine increases electron density on the aromatic ring, enhancing resonance stabilization and altering solubility . Amino (-NH₂) in N-(3-aminobenzoyl)glycine introduces basicity and hydrogen-bonding capacity, which may improve bioavailability or receptor binding in drug candidates .

Hydroxyl (-OH):

- The hydroxy derivative () exhibits acidity (pKa ~10) and participates in hydrogen bonding, making it suitable for metal coordination in bioactive complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.